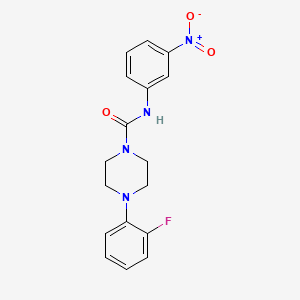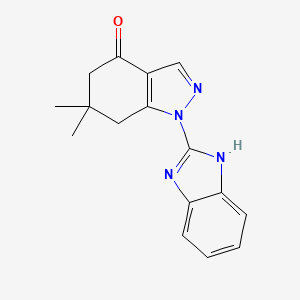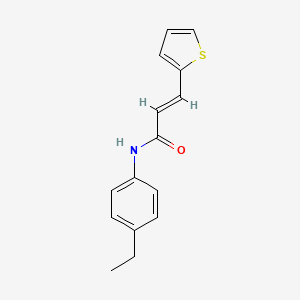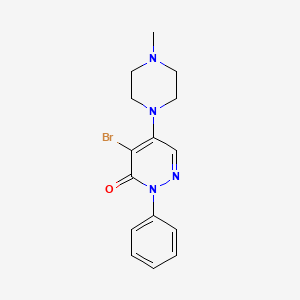
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide, also known as FNPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of PDE4, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 results in increased levels of cAMP, which has anti-inflammatory and analgesic effects. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of 5-HT receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been shown to increase the levels of cAMP, which has anti-inflammatory and analgesic effects. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of 5-HT receptors, which are involved in the regulation of mood, anxiety, and pain perception.
实验室实验的优点和局限性
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide in lab experiments. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not known. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide may also have off-target effects, which could complicate its use in lab experiments.
未来方向
There are several future directions for research on 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide. One area of research is the development of analogs of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide with improved potency and selectivity. Another area of research is the investigation of the safety and efficacy of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide in human clinical trials. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide could also be studied for its potential use in the treatment of other diseases, such as depression and anxiety. Further research is needed to fully understand the mechanism of action of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide and its potential therapeutic applications.
In conclusion, 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antitumor activities and modulates the activity of various enzymes and receptors. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the mechanism of action of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide and its potential therapeutic applications.
合成方法
The synthesis of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline and 3-nitrobenzoic acid with piperazinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
科学研究应用
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and 5-hydroxytryptamine (5-HT) receptors. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and pain.
属性
IUPAC Name |
4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c18-15-6-1-2-7-16(15)20-8-10-21(11-9-20)17(23)19-13-4-3-5-14(12-13)22(24)25/h1-7,12H,8-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPZDMVRZFQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)

![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)

![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)
![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)

![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)


